molecular formula C7H10N2 B097021 2-Propylpyrazine CAS No. 18138-03-9

2-Propylpyrazine

Cat. No.: B097021
CAS No.: 18138-03-9
M. Wt: 122.17 g/mol
InChI Key: DJLLTFRHLPVCEL-UHFFFAOYSA-N
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Description

2-Propylpyrazine is an organic compound with the molecular formula C₇H₁₀N₂. It belongs to the class of pyrazines, which are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4. This compound is known for its distinct nutty aroma and is found naturally in various roasted foods such as coffee and cocoa .

Scientific Research Applications

2-Propylpyrazine has a wide range of applications in scientific research:

Safety and Hazards

2-Propylpyrazine is classified as a flammable liquid and vapor. It can cause skin irritation, serious eye damage, and may cause respiratory irritation . It is advised to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

Future Directions

The future directions of 2-Propylpyrazine research could involve further studies on its synthesis, chemical reactions, and mechanism of action. There is also potential for exploring its uses in different applications, given its unique properties .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-Propylpyrazine plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The interaction between this compound and these enzymes can influence the metabolic pathways and the biotransformation of other compounds. Additionally, this compound has been found to bind to certain receptor proteins, potentially modulating their activity and affecting downstream signaling pathways .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the type of cells involved. In cancer cells, for instance, this compound has been shown to induce apoptosis, a programmed cell death mechanism, by activating caspase enzymes and promoting the release of cytochrome c from mitochondria . This compound also influences cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and differentiation . Furthermore, this compound can alter gene expression patterns, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of this compound to specific enzyme active sites, leading to either inhibition or activation of the enzyme’s catalytic activity . For example, this compound can inhibit the activity of certain cytochrome P450 enzymes, thereby affecting the metabolism of other compounds. Additionally, this compound can interact with transcription factors, influencing gene expression and altering cellular responses . The binding interactions of this compound with biomolecules are often mediated by hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active site or binding pocket.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions . The degradation products of this compound may have different biochemical properties and could potentially influence cellular functions differently. Long-term exposure to this compound in in vitro and in vivo studies has revealed that it can lead to sustained changes in cellular metabolism and function, although the exact nature of these changes depends on the concentration and duration of exposure.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound has been observed to have minimal toxic effects and can modulate metabolic pathways without causing significant adverse effects . At higher doses, this compound can induce toxicity, leading to liver and kidney damage in animal models . The threshold effects of this compound are critical for determining safe dosage levels, and studies have highlighted the importance of dose-dependent responses in understanding the compound’s pharmacological and toxicological profiles.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes catalyze the oxidation of this compound, leading to the formation of various metabolites. The primary metabolic pathway involves the hydroxylation of the propyl group, followed by conjugation reactions that increase the compound’s solubility and facilitate its excretion from the body . The metabolites of this compound can also participate in secondary metabolic pathways, influencing the levels of other metabolites and altering metabolic flux.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, this compound can be transported to various cellular compartments, including the cytoplasm, mitochondria, and nucleus. The distribution of this compound is influenced by its chemical properties, such as hydrophobicity and molecular size, which determine its ability to cross cellular membranes. Binding proteins can also facilitate the transport of this compound by stabilizing the compound and preventing its degradation during transit.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound has been found to localize in the mitochondria, where it can influence mitochondrial function and energy production . Additionally, this compound can be targeted to the nucleus, where it may interact with transcription factors and modulate gene expression . The localization of this compound is often directed by specific targeting signals or post-translational modifications that guide the compound to its intended cellular compartment.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Propylpyrazine can be synthesized through several methods. One common synthetic route involves the reaction of 2-chloropyridine with palladium acetate and L10·HBF₄, followed by the addition of zinc propyl bromide . The reaction conditions typically include:

    Palladium acetate: as a catalyst

    L10·HBF₄: as a ligand

    Zinc propyl bromide: as a reagent

The reaction is carried out under controlled temperature and pressure to ensure the formation of this compound.

Industrial Production Methods

In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to achieve high yields and purity. The reaction conditions are optimized to ensure efficient production while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2-Propylpyrazine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding pyrazine N-oxides.

    Reduction: It can be reduced to form dihydropyrazines.

    Substitution: It can undergo nucleophilic substitution reactions, where the propyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Ammonia, amines, thiols

Major Products Formed

    Oxidation: Pyrazine N-oxides

    Reduction: Dihydropyrazines

    Substitution: Various substituted pyrazines depending on the nucleophile used

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylpyrazine
  • 2-Ethylpyrazine
  • 2-Isopropylpyrazine

Comparison

2-Propylpyrazine is unique among its analogs due to its specific propyl group, which imparts a distinct nutty aroma. While 2-Methylpyrazine and 2-Ethylpyrazine also have characteristic odors, the propyl group in this compound provides a more pronounced and desirable flavor profile in food applications .

Properties

IUPAC Name

2-propylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-2-3-7-6-8-4-5-9-7/h4-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJLLTFRHLPVCEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1066316
Record name Propylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1066316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless to light yellow liquid with a green vegetable odour
Record name 2-Propylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/727/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

65.00 °C. @ 12.00 mm Hg
Record name Propylpyrazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041571
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

soluble in water, organic solvents, oils, miscible at room temperature (in ethanol)
Record name 2-Propylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/727/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.966-0.970
Record name 2-Propylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/727/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

18138-03-9
Record name Propylpyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18138-03-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Propylpyrazine
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018138039
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrazine, 2-propyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Propylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1066316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propylpyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.188
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Record name PROPYLPYRAZINE
Source FDA Global Substance Registration System (GSRS)
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Record name Propylpyrazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041571
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What happens when 2-propylpyrazine 1-oxide reacts with acetic anhydride?

A1: Unlike other reactions described in the paper [], treating this compound 1-oxide with acetic anhydride does not result in chlorination or acetoxylation of the pyrazine ring. While the paper does not elaborate on the specific outcome of this reaction, it suggests a unique reactivity pattern for this compound 1-oxide compared to other studied pyrazine derivatives. Further research would be needed to fully elucidate the product and mechanism of this reaction.

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